molecular formula C10H10N2O3 B15245362 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione

Cat. No.: B15245362
M. Wt: 206.20 g/mol
InChI Key: QVUXNSJSYPWDDS-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione is a synthetic indolequinone compound of significant interest in medicinal chemistry and anticancer research. It belongs to a class of bioreductive prodrugs designed to be selectively activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . This enzyme is frequently overexpressed in many solid tumors relative to normal tissues, providing a mechanism for targeted therapy . The structural features of this molecule—specifically the 5-amino and 2-hydroxymethyl groups on the 1-methylindole-4,7-dione core—are key to its function as a potential bis-alkylating agent . Upon enzymatic reduction by NQO1, the compound is designed to generate reactive species that can cause DNA cross-links and strand breaks, leading to cytotoxic effects in target cells . Indole derivatives and indolequinones are prevalent in biologically active compounds and are widely investigated for their potent pharmacological properties, including antitumor activity . This compound is supplied exclusively for research applications. 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safety protocols are followed when handling this material.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-amino-2-(hydroxymethyl)-1-methylindole-4,7-dione

InChI

InChI=1S/C10H10N2O3/c1-12-5(4-13)2-6-9(12)8(14)3-7(11)10(6)15/h2-3,13H,4,11H2,1H3

InChI Key

QVUXNSJSYPWDDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C(=O)C=C(C2=O)N)CO

Origin of Product

United States

Preparation Methods

Tscherniac-Einhorn Reaction

The Tscherniac-Einhorn reaction is a classical method for introducing hydroxymethyl and amino groups onto indole frameworks. For this compound, the reaction proceeds via the condensation of 2-(hydroxymethyl)isoindoline-1,3-dione with a substituted indoline derivative under acidic conditions. Concentrated sulfuric acid catalyzes the formation of a methylene bridge between the indoline nitrogen and the isoindoline-dione, followed by hydrolysis to yield the primary amino group.

Key Steps:

  • Condensation: Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione at 0–5°C in sulfuric acid.
  • Hydrolysis: The intermediate is treated with aqueous NaOH to cleave the phthalimide protecting group, releasing the free amine.

Example Conditions:

Parameter Value
Catalyst H₂SO₄ (conc.)
Temperature 0–5°C (condensation), 80°C (hydrolysis)
Yield 60–75% (after purification)

This method is favored for its modularity but requires careful control of reaction stoichiometry to avoid over-alkylation.

Hemetsberger Indole Synthesis

The Hemetsberger approach constructs the indole core from azidocinnamate precursors. This method is particularly useful for introducing substituents at the 2- and 3-positions of the indole ring. For 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione, the synthesis begins with 2-benzyloxy-4-methoxybenzaldehyde, which undergoes condensation with methyl azidoacetate to form an azidocinnamate intermediate. Thermal cyclization at 120–140°C generates the indole skeleton, followed by N-methylation and oxidation to install the quinone moieties.

Critical Observations:

  • Cyclization Efficiency: Yields improve with electron-withdrawing groups on the azidocinnamate (e.g., nitro substituents).
  • Oxidation: Fremy’s salt (potassium nitrosodisulfonate) selectively oxidizes the indole to the 4,7-dione structure without over-oxidizing sensitive functional groups.

Representative Data:

Starting Material Product Yield Oxidation Agent
2-Benzyloxy-4-methoxybenzaldehyde 82% Fremy’s salt

The Mitsunobu reaction enables the introduction of hydroxymethyl groups at the 3-position of pre-formed indolequinones. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to mediate the coupling of alcohols to the indole nucleus. For instance, 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione can be synthesized by reacting the corresponding chloromethyl precursor with 4-nitrophenol under Mitsunobu conditions.

Mechanistic Insight:
The reaction proceeds via a SN2 mechanism, where the hydroxyl oxygen of the phenol acts as a nucleophile, displacing the chloride from the chloromethylindolequinone.

Optimized Parameters:

Reagent Molar Ratio Solvent Temperature Yield
DEAD 1.2 eq THF 0°C → RT 68%
Triphenylphosphine 1.2 eq

Chloromethyl Intermediate Strategy

Conversion of the hydroxymethyl group to a chloromethyl intermediate enhances reactivity for subsequent nucleophilic substitutions. Treatment of 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione with thionyl chloride (SOCl₂) generates the chloromethyl derivative, which reacts with amines or phenols under basic conditions to install desired substituents.

Case Study:

  • Chlorination: 3-Hydroxymethylindolequinone + SOCl₂ → 3-Chloromethylindolequinone (90% yield).
  • Amination: 3-Chloromethylindolequinone + NH₃ (aq.) → 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione (75% yield).

Challenges:

  • Competing hydrolysis of SOCl₂ necessitates anhydrous conditions.
  • Steric hindrance at the 3-position can limit reaction efficiency.

Oxidation of Indoline Derivatives

Indoline precursors are oxidized to indolequinones using Fremy’s salt or Ceric ammonium nitrate (CAN). For example, 5-amino-2-hydroxymethyl-1-methylindoline is treated with Fremy’s salt in acetate buffer (pH 4.5) to yield the target compound.

Oxidation Conditions:

Oxidizing Agent Solvent Temperature Time Yield
Fremy’s salt Acetate buffer 25°C 2 h 85%

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Tscherniac-Einhorn Modular, scalable Requires acidic conditions 60–75%
Hemetsberger Builds complex indole cores Multi-step, sensitive to substituents 70–82%
Mitsunobu Selective functionalization Costly reagents, moisture-sensitive 65–68%
Chloromethyl Intermediate High reactivity for substitutions Anhydrous conditions required 75–90%
Indoline Oxidation Direct route from indoline Over-oxidation risks 80–85%

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group at position 2 undergoes nucleophilic substitution, enabling functionalization of the indole core.

a. Conversion to Aryl Oxymethyl Derivatives
Hydroxymethyl moieties can be replaced with aryl oxymethyl groups via base-mediated reactions. For example, hydroxymethyl derivatives react with phenols (e.g., 2,4-dinitrophenol) in the presence of a base to form aryl oxymethyl-substituted indolequinones .

b. Mitsunobu Reaction
The Mitsunobu reaction facilitates substitution of the hydroxymethyl group with heteroaryl groups (e.g., pyridyl derivatives). This reaction employs reagents like DEAD/DIAD and triphenylphosphine under anhydrous conditions .

c. Chlorination and Subsequent Substitution
Hydroxymethyl groups can be converted to chloromethyl derivatives using reagents like PCl₃. The chloromethyl intermediate then reacts with phenols to yield aryl oxymethyl derivatives .

Reductive Elimination

Reduction of the quinone moiety triggers elimination of the hydroxymethyl group, forming reactive intermediates:

Mechanism

  • Step 1 : Reduction of the quinone to hydroquinone disrupts conjugation between the indole nitrogen and carbonyl groups.

  • Step 2 : The hydroquinone undergoes elimination of the hydroxymethyl group, generating an electrophilic iminium ion .

  • Step 3 : The iminium ion reacts with nucleophiles (e.g., thiols, water) to form covalent adducts .

Example :
Reduction of 5-methoxy-1,2-dimethyl-3-(4-nitrophenoxymethyl)indole-4,7-dione by NQO1 enzyme leads to elimination of the 4-nitrophenoxide group, forming a reactive iminium ion .

Hydrolysis Reactions

Hydrolysis plays a role in modifying functional groups during synthesis or post-synthesis steps:

Reaction Conditions and Yields

Key experimental parameters for substitution and elimination reactions:

Reaction Type Reagents/Conditions Product Yield
Chlorination & SubstitutionPCl₃, then phenol + base (e.g., K₂CO₃)Aryl oxymethyl-indolequinone derivatives70–95%
Mitsunobu ReactionDEAD/DIAD, PPh₃, THF, 0°C to rtPyridyl-indolequinone derivatives60–85%
Reductive EliminationNQO1 enzyme, anaerobic conditionsIminium ion + nucleophilic adductsQuantitative

Structural Insights from X-ray Crystallography

Single-crystal X-ray data for related compounds (e.g., pyrido[1′,2′:2,3] triazino[5,6-b]indoles) reveal bond lengths and angles critical for reactivity . For example:

  • C3–C15 bond : 1.415 Å (indicative of aromaticity)

  • N1–C4 bond : 1.303 Å (reflecting partial double-bond character)

These structural features influence substitution and elimination pathways.

Biological Implications of Reactivity

While the primary focus is chemical reactivity, the iminium ion intermediates formed during reductive elimination are biologically significant. They enable covalent binding to cellular targets, such as enzymes or DNA, contributing to therapeutic effects in cancer models .

Scientific Research Applications

5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. It may also participate in redox reactions, acting as an antioxidant.

Comparison with Similar Compounds

Comparison with Similar Compounds

Apaziquone (EOquin)

Structure : 5-(Aziridin-1-yl)-3-(hydroxymethyl)-2-[(1E)-3-hydroxyprop-1-enyl]-1-methyl-1H-indole-4,7-dione .
Molecular Weight : 288.30 Da.
Key Features :

  • The aziridinyl group at position 5 enables DNA alkylation, a mechanism critical for its antitumor activity.
  • The propenyl group at position 2 enhances redox cycling under hypoxic conditions. Applications: Approved for intravesical treatment of bladder cancer. Requires reconstitution with propylene glycol and sterile water for instillation . Comparison: Unlike 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione, Apaziquone’s aziridinyl group confers potent alkylating activity, whereas the target compound’s amino group may favor alternative mechanisms (e.g., hydrogen bonding or enzyme inhibition).

Benzimidazole-4,7-dione Derivatives

Structure : Benzimidazole fused to 4,7-dione, with substituents varying at positions 2 and 5 .
Key Features :

  • Hypoxia-selective cytotoxicity due to enzymatic reduction in low-oxygen environments.
  • Compounds 5a–c and 6c (N-oxide derivatives) showed IC₅₀ values <10 µM under hypoxia, with hypoxia/normoxia coefficients rivaling tirapazamine . Stability: Validated RP-UPLC methods confirmed stability in physiological buffers, critical for prodrug development . Comparison: The benzimidazole core enhances planar rigidity, improving DNA intercalation.

5-((2-Hydroxyethyl)amino)-3-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione

Structure: Features a hydroxyethylamino group at position 5 and a propenyl group at position 2 . Molecular Weight: 306.318 Da. Key Features:

  • The hydroxyethylamino group may improve aqueous solubility compared to aziridinyl or simple amino substituents.

Tricyclic Indole-4,7-dione Derivatives

Synthesis: Reacting 1H-indole-4,7-dione with 2-aminoethanesulfinic acid yielded tricyclic systems with reversed regioselectivity (ratio 1:3.3) . Key Features:

  • Tricyclic structures enhance metabolic stability and membrane permeability.
  • Biological testing of purified fractions indicated activity, though details are unspecified.
    Comparison : The target compound’s simpler structure may lack the tricyclic system’s stability but could offer synthetic accessibility and tunable redox properties.

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (Da) Key Biological Properties Hypoxia Selectivity Reference
5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione 5-NH₂, 2-CH₂OH, 1-CH₃ Not reported Hypothesized redox activity Not studied -
Apaziquone 5-Aziridinyl, 3-CH₂OH, 2-(E-propenyl) 288.30 DNA alkylation, intravesical use Moderate (inferred)
Benzimidazole-4,7-dione (6b) Fused benzimidazole, N-oxide ~300 (estimated) IC₅₀ <10 µM (hypoxia), high H/N ratio Yes (coefficient ~tirapazamine)
5-(2-Hydroxyethylamino)-analog 5-NH-CH₂CH₂OH, 3-CH₂OH, 2-(E-propenyl) 306.32 Antiproliferative (unspecified) Not reported

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may follow routes similar to benzimidazole-diones (e.g., cyclocondensation of diamines with aldehydes) , but regioselectivity challenges require optimization.
  • Stability : Analogous UPLC methods () could be adapted to study the target compound’s stability in physiological conditions.
  • Biological Activity: Hypothesized hypoxia-selective cytotoxicity warrants validation using assays like WST-1 under normoxic/hypoxic conditions .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-Amino-2-(hydroxymethyl)-1-methyl-1H-indole-4,7-dione with high purity?

Answer:
A robust synthesis involves multi-step reactions with careful optimization of solvents and catalysts. For example, indole derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixed solvents, followed by purification using column chromatography (e.g., 70:30 ethyl acetate/hexane) to achieve >95% purity . Reflux conditions (e.g., 3–5 hours in acetic acid with sodium acetate) are critical for intermediate formation, as seen in analogous indole syntheses . Post-reaction workup includes extraction with ethyl acetate, solvent evaporation, and recrystallization (e.g., DMF/acetic acid) to eliminate impurities .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • 1H/13C/19F NMR : To verify substituent positions and proton environments, as demonstrated for structurally related indole-diones .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation (e.g., FAB-HRMS with <2 ppm error) .
  • TLC and HPLC : To monitor reaction progress and purity (>98% by area normalization) .
  • Melting Point Analysis : Consistency with literature values ensures crystallinity and purity .

Advanced: How does NAD(P)H:quinone oxidoreductase 1 (NQO1) influence the bioreductive activation of this compound, and how can this mechanism be experimentally validated?

Answer:
NQO1 catalyzes the two-electron reduction of quinone-containing compounds, generating cytotoxic semiquinones. To validate this mechanism:

  • Enzyme Activity Assays : Measure NQO1-mediated reduction rates using spectrophotometric NADPH depletion .
  • Isogenic Cell Models : Compare cytotoxicity in NQO1-overexpressing vs. NQO1-knockout cell lines .
  • Gene Expression Profiling : Use qPCR/Western blotting to correlate NQO1 levels with compound efficacy .

Advanced: What strategies are effective for resolving contradictions in enzymatic activation data across different cell lines?

Answer:
Contradictions may arise from genetic polymorphisms (e.g., NQO1*2 allele) or competing metabolic pathways. Approaches include:

  • Pharmacogenetic Profiling : Screen cell lines for NQO1 SNPs (e.g., rs1800566) using Sanger sequencing .
  • Inhibitor Studies : Co-treat with dicoumarol (NQO1 inhibitor) to isolate enzyme-specific effects .
  • Redox Profiling : Quantify intracellular NADPH/GSH levels to assess competing reduction pathways .

Advanced: How can computational modeling predict interactions between this compound and target proteins like NQO1 or Flt3?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to NQO1 (PDB ID: 1D4A) or Flt3 (PDB ID: 6JFF), focusing on hydrogen bonding with catalytic residues (e.g., Tyr128 in NQO1) .
  • Free Energy Calculations : Estimate binding affinity (ΔG) via MM-GBSA to prioritize analogs .
  • MD Simulations : Assess complex stability over 100-ns trajectories in explicit solvent .

Advanced: What experimental designs optimize structure-activity relationship (SAR) studies for indole-4,7-dione derivatives?

Answer:

  • Systematic Substituent Variation : Modify the hydroxymethyl or amino groups and assess cytotoxicity (e.g., IC50 in HT-29 cells) .
  • Bioreductive Potency Assays : Compare hypoxia-selective activity (e.g., clonogenic assays under 1% O2) .
  • Metabolic Stability Screening : Incubate with liver microsomes to identify labile moieties .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers at 40°C for 24 hours, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .
  • Light Sensitivity Testing : Store aliquots under UV light (254 nm) and quantify photodegradation products .

Advanced: What methodologies address challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solvent Screening : Test crystallization in DMSO/water, DMF/ether, or methanol/chloroform .
  • Seeding Techniques : Use microseeds from analogous indole-diones (e.g., Apaziquone, PDB ID: 2HY8) .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-cooling in liquid nitrogen .

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